Pentadec-14-yn-1-ol
Description
Significance in Contemporary Chemical Synthesis
Long-chain terminal alkynols are prized in modern organic synthesis for their dual functionality. The terminal alkyne group is a gateway to a vast array of chemical transformations. masterorganicchemistry.com The acidity of the terminal C-H bond (with a pKa of approximately 25) allows for its easy deprotonation by a strong base to form a potent carbon nucleophile, an acetylide anion. wikipedia.org This acetylide can then participate in crucial carbon-carbon bond-forming reactions, such as alkylations and the Sonogashira coupling, enabling the extension of the carbon skeleton and the introduction of diverse molecular fragments. masterorganicchemistry.comwikipedia.org This reactivity makes terminal alkynes foundational "blank canvas" molecules in the synthesis of more complex structures. masterorganicchemistry.com
The long alkyl chain imparts specific physicochemical properties, such as hydrophobicity, and is crucial for applications where molecules must interact with or integrate into lipidic environments, like cell membranes. nih.govmdpi.com The hydroxyl group offers another site for chemical modification, such as esterification or conversion into other functional groups. The presence of both reactive moieties on a single long-chain molecule allows for the construction of highly specialized structures, including molecular probes, surfactants, and biologically active molecules like polyacetylenoids, which exhibit a range of pharmacological activities. arabjchem.org
A key synthetic challenge is the preparation of these terminal alkynes, as internal alkynes are often more thermodynamically stable. The "alkyne zipper" reaction, an isomerization process that moves an internal triple bond to the terminus of a carbon chain using a strong base, has become an indispensable tool for their synthesis. mdpi.comresearchgate.net This contra-thermodynamic isomerization provides reliable access to the less stable but synthetically more versatile terminal alkyne. mdpi.com
Overview of Research Trajectories for Pentadec-14-yn-1-ol
This compound serves as a prime example of a long-chain terminal alkynol being utilized as a strategic building block in sophisticated research applications. Its research trajectory is primarily centered on its role as a precursor for constructing complex lipids designed to probe and manipulate biological systems. nih.govelifesciences.org
A significant area of research involves the synthesis of this compound itself, often from an internal alkyne precursor like pentadec-7-yn-1-ol. This is accomplished via the alkyne zipper reaction, typically using a superbasic medium such as sodium hydride in 1,3-diaminopropane (B46017), which facilitates the migration of the triple bond to the terminal position. nih.govresearchgate.net
Once synthesized, the principal application of this compound is in the creation of molecular tools for chemical biology. A prominent example is its use in the synthesis of photoswitchable ceramides (B1148491). nih.govuni-muenchen.de In this context, the hydroxyl group of this compound is oxidized to a carboxylic acid, which is then coupled to a photoswitchable sphingoid base. The resulting molecule, a ceramide analogue, contains the long pentadecyl chain essential for its lipid nature and a terminal alkyne that can be used for "click" reactions, allowing for the attachment of fluorescent reporters. nih.govelifesciences.org These synthetic ceramides are incorporated into lipid bilayers to study and optically control the properties of cell membranes and the activity of lipid-metabolizing enzymes. elifesciences.org
Another research application is in the synthesis of novel symmetrical, diacetylene-modified bolaamphiphiles. researchgate.net In this work, this compound is used as a starting material, highlighting its utility in creating molecules with defined lengths and functionalities at both ends, designed for self-assembly into specific nanostructures. researchgate.net These research trajectories underscore the value of this compound as a well-defined, bifunctional, long-chain molecule for building highly specialized chemical structures that are otherwise difficult to access.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₅H₂₈O | nih.gov |
| Molecular Weight | 224.38 g/mol | nih.gov |
| CAS Number | 18202-13-6 | nih.gov |
| Appearance | White solid | researchgate.net |
| Density (Calculated) | 0.872 g/cm³ | |
| Boiling Point (Calculated) | 315.3±15.0 °C at 760 mmHg | |
| Flash Point (Calculated) | 134.4±12.1 °C | |
| Refractive Index (Calculated) | 1.463 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentadec-14-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h1,16H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGPGIQISUZXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450498 | |
| Record name | Pentadec-14-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18202-13-6 | |
| Record name | Pentadec-14-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Pentadec-14-yn-1-ol
Multi-Step Conversions from Alkynol Precursors (e.g., Pentadec-7-yn-1-ol)
A common and effective strategy for the synthesis of this compound involves the isomerization of an internal alkyne to a terminal position. mdpi.comnih.govelifesciences.orgresearchgate.net This multi-step process often begins with a readily available internal alkynol, such as pentadec-7-yn-1-ol. The synthesis of the precursor, pentadec-7-yn-1-ol, can be achieved through a two-step process. nih.govresearchgate.net The specific details of this initial synthesis are not the focus of this section but are a prerequisite for the subsequent isomerization. The core of this methodology lies in the strategic migration of the triple bond along the carbon chain to the terminus. mdpi.com
Utilization of Alkali Metal Hydrides and Diamines in Terminal Alkyne Synthesis
The isomerization of internal alkynes to their terminal counterparts is frequently accomplished using strong base systems. mdpi.com A widely employed reagent combination is an alkali metal hydride, such as sodium hydride (NaH), in the presence of a diamine, typically 1,3-diaminopropane (B46017). nih.govresearchgate.netcdnsciencepub.com In a representative procedure, sodium hydride is added to 1,3-diaminopropane at room temperature, followed by heating to create the active basic medium. nih.govresearchgate.net The internal alkynol, for instance, pentadec-7-yn-1-ol, dissolved in 1,3-diaminopropane, is then introduced, and the mixture is heated to facilitate the isomerization. nih.govresearchgate.net This process, often referred to as the "acetylene zipper" reaction, drives the equilibrium towards the formation of the more stable terminal acetylide anion, which upon workup, yields the desired terminal alkynol. mdpi.comstackexchange.com The use of mixed alkali metal amides, such as the addition of potassium tert-butoxide to the lithium salt of 1,3-diaminopropane, can also effect this transformation under milder conditions and in higher yields. cdnsciencepub.comresearchgate.net
Application of Lithium Aluminum Hydride in Alkynol Reduction
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent in organic synthesis. biotrend.comwikipedia.org While it does not typically reduce isolated carbon-carbon triple bonds, its reactivity is altered in the presence of a nearby alcohol group. biotrend.comwikipedia.orgreddit.com In the context of alkynol synthesis, LiAlH4 is more commonly used for the reduction of carbonyl functionalities to alcohols. For instance, a precursor ester or carboxylic acid can be reduced to a primary alcohol using LiAlH4. nih.govresearchgate.netlibretexts.org This is a crucial step in the synthesis of alkynol precursors, such as pentadec-7-yn-1-ol, from corresponding carboxylic acid derivatives. nih.govresearchgate.net The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. nih.govresearchgate.netlibretexts.org
Strategic Integration of the "Acetylene Zipper" Reaction for Regioselective Alkyne Isomerization
The "acetylene zipper" reaction is a cornerstone of terminal alkyne synthesis from internal isomers. mdpi.comscite.ai This contra-thermodynamic isomerization is driven by the formation of a stable terminal acetylide salt in the presence of a superbasic medium. mdpi.comstackexchange.com The reaction involves a series of deprotonation and reprotonation steps, facilitated by a strong base, which effectively "walks" the triple bond along the carbon chain. mdpi.com Reagents like the sodium salt of 1,3-diaminopropane, or the more potent KAPA reagent (potassium 3-aminopropylamide), are highly effective for this transformation, often achieving quantitative isomerization. mdpi.comstackexchange.com The reaction is highly regioselective, favoring the migration of the alkyne to the terminus of a straight carbon chain. stackexchange.com This makes it an invaluable tool for synthesizing long-chain terminal alkynols like this compound from more accessible internal alkyne precursors. mdpi.comnih.govresearchgate.net
Advanced Catalytic Approaches in Alkynol Synthesis
Photoredox Catalyzed Propargylation of Aldehydes to Homopropargylic Alcohols
Recent advancements in synthetic methodology have introduced photoredox catalysis as a powerful tool for the formation of carbon-carbon bonds under mild conditions. mdpi.comdntb.gov.uanih.govacs.org One such application is the propargylation of aldehydes to produce homopropargylic alcohols. mdpi.comnih.govacs.org These reactions often employ a photocatalyst in conjunction with a transition metal co-catalyst, such as a titanium or cobalt complex. mdpi.comdntb.gov.uanih.govacs.org For example, a practical and effective photoredox propargylation of aldehydes has been developed using a catalytic amount of [Cp2TiCl2] and an organic dye as the photocatalyst. mdpi.comnih.govacs.org This method avoids the use of stoichiometric metals and generates the desired homopropargylic alcohols in good yields from a broad range of both aromatic and aliphatic aldehydes. mdpi.comnih.govacs.org While not a direct synthesis of this compound, this strategy represents a modern approach to constructing the core structure of related alkynols. acs.org
Cross-Coupling Methodologies for Alkynol Architectures (e.g., Sonogashira cross-coupling for related compounds)
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper co-catalyst. unacademy.com This methodology is highly relevant for creating more complex molecules from alkynol building blocks. For instance, long-chain terminal alkynols, similar in structure to this compound, can be coupled with aryl dihalides to produce phenylene-modified 1,ω-diols. researchgate.netresearchgate.net
A notable application of this is the bis-Sonogashira cross-coupling, which has been used for the synthesis of long-chain, phenylene-modified 1,ω-diols. researchgate.netresearchgate.net In some cases, this reaction can be performed under copper-free and amine-free conditions, using a palladium catalyst like PdCl2(PPh3)2 with an activator such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.netresearchgate.net The reaction's success can be influenced by factors like the solubility of the long-chain alkynol, with challenges noted for some substrates. nih.govacs.org
Regioselective and Stereoselective Synthetic Considerations in Alkynol Preparation
The synthesis of alkynols often requires precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of the functional groups. For terminal alkynols like this compound, the key is to ensure the triple bond is at the terminus of the chain.
In reactions involving the triple bond, such as hydration, regioselectivity becomes crucial. For example, the hydroboration-oxidation of a terminal alkyne is a regioselective process that leads to the formation of an aldehyde. masterorganicchemistry.comjove.comchemistrysteps.com This occurs because the boron atom adds to the less substituted carbon of the alkyne (anti-Markovnikov addition). chemistrysteps.com
Stereoselectivity is a primary consideration when the alkyne is converted to an alkene. For instance, the reduction of an alkyne can lead to either a cis or trans alkene depending on the reagents used. Catalytic hydrogenation with a Lindlar catalyst will produce a cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) will yield a trans-alkene. jove.com Furthermore, specific methods have been developed for the stereoselective synthesis of various derivatives from terminal alkynes, such as the formation of (Z)-β-haloenol acetates and E-vinyl sulfides. nih.govorganic-chemistry.org
Chemical Transformations of this compound
The dual functionality of this compound allows for a wide range of chemical transformations at either the hydroxyl group or the terminal alkyne.
Oxidation Reactions of Terminal Alkynols
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. imperial.ac.uk Common chromium(VI) reagents can facilitate this transformation. imperial.ac.uk
The terminal alkyne can also undergo oxidation. Strong oxidizing agents like ozone or potassium permanganate (B83412) will cleave the triple bond to produce a carboxylic acid (in this case, ultimately leading to carbon dioxide and a shorter-chain carboxylic acid). masterorganicchemistry.comorganic-chemistry.orgacs.org
Dehydration Reactions and Alkene Formation Mechanisms (E1/E2 Pathways)
The hydroxyl group of this compound can be eliminated through a dehydration reaction to form an alkene. libretexts.orglibretexts.org This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst like sulfuric or phosphoric acid. libretexts.orglibretexts.org
For a primary alcohol like this compound, the dehydration is expected to proceed through an E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.orgchemdictionary.orgrsc.org This is because the formation of a primary carbocation, which would be required for an E1 (unimolecular elimination) mechanism, is energetically unfavorable. rsc.org The E2 mechanism is a one-step process where a base removes a proton from the carbon adjacent to the hydroxyl-bearing carbon, and the hydroxyl group (protonated to a better leaving group, water) departs simultaneously. libretexts.org
The reaction conditions, particularly temperature, are important. For primary alcohols, temperatures in the range of 170-180°C are generally required for dehydration to an alkene. libretexts.orglibretexts.org
Functional Group Interconversions Involving the Hydroxyl Moiety
The hydroxyl group of this compound is a versatile handle for various functional group interconversions. ucd.ie Besides oxidation, it can be converted into other functional groups such as halides or ethers. For example, reaction with a hydrogen halide can substitute the hydroxyl group with a halogen atom. The Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide and then reacted with an alkyl halide, can be used to form an ether, although this can compete with dehydration under certain conditions. libretexts.orglibretexts.org
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne is arguably the more reactive functional group in this compound. Its acidity allows for deprotonation to form a powerful acetylide nucleophile, which can then be used in carbon-carbon bond-forming reactions. jove.comucalgary.camsu.edu
The triple bond can undergo various addition reactions. masterorganicchemistry.com As mentioned, hydroboration-oxidation leads to an aldehyde. jove.commsu.edu Catalytic hydrogenation can reduce the alkyne to an alkane, or selectively to a cis-alkene using a poisoned catalyst like Lindlar's catalyst. msu.edu Addition of halogens or hydrogen halides also proceeds readily.
Furthermore, terminal alkynes can participate in coupling reactions, such as the Sonogashira coupling discussed earlier, to create more complex molecular architectures. unacademy.com They can also undergo condensation reactions, for example, with formaldehyde (B43269) to produce butynediol derivatives. unacademy.com
Compound Data
Elaboration into Advanced Chemical Derivatives
Synthesis of "Clickable" Lipid Analogs
The terminal alkyne group of Pentadec-14-yn-1-ol is a key feature for its use in creating "clickable" lipid analogs. This functionality allows for the attachment of reporter molecules, such as fluorophores, through bioorthogonal click chemistry, enabling the study of lipid metabolism and localization.
This compound is a crucial building block in the synthesis of sophisticated, photoswitchable ceramide analogs. researchgate.netelifesciences.orguni-muenchen.de These molecules are designed to allow for optical control over sphingolipid metabolism in living cells. elifesciences.orgnih.gov A notable synthesis involves the creation of clickable, azobenzene-containing ceramide analogues (caCers), specifically caCer-3 and caCer-4. uni-muenchen.de The process involves the N-acylation of a photoswitchable sphingoid base (aSph-1 or aSph-2) with a C15 fatty acid that has a terminal alkyne. elifesciences.orguni-muenchen.de This alkyne-functionalized fatty acid is derived from this compound.
The synthesis of the precursor this compound itself has been described starting from pentadec-7-yn-1-ol. elifesciences.org The photoswitchable ceramide analogs, such as caCer-1, contain an azobenzene (B91143) photoswitch within the N-acyl chain, which allows for reversible isomerization between cis and trans configurations upon irradiation with UV-A (365 nm) and blue (470 nm) light, respectively. elifesciences.orgnih.gov This light-induced change in shape affects the packing of the lipid analogs in membranes, which in turn modulates their metabolic conversion by enzymes like sphingomyelin (B164518) synthase. elifesciences.orgresearchgate.net This innovative approach provides a method to study the roles of ceramides (B1148491) and their derivatives with high spatiotemporal precision. elifesciences.orgnih.gov
Table 1: Key Photoswitchable Ceramide Analogs Derived from this compound Precursors
| Analog | Description | Key Feature |
| caCer-3 | A clickable, azobenzene-containing ceramide analog. elifesciences.orguni-muenchen.de | Synthesized by N-acylating the photoswitchable sphingoid base aSph-1 with a terminal alkyne-functionalized C15 fatty acid. elifesciences.orgnih.gov |
| caCer-4 | A clickable, azobenzene-containing ceramide analog. elifesciences.orguni-muenchen.de | Synthesized using a photoswitchable sphingoid base and an alkyne-bearing fatty acid. uni-muenchen.de |
The terminal alkyne of this compound and its derivatives is specifically incorporated for bioorthogonal click chemistry applications. researchgate.netelifesciences.org This type of chemistry allows for rapid, selective, and high-yield reactions to occur in complex biological environments without interfering with native biochemical processes. researchgate.net The alkyne group serves as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of a click reaction. researchgate.netnih.gov
In the context of the photoswitchable ceramide analogs (caCers), the terminal alkyne allows for derivatization with a reporter molecule, such as an azide-modified fluorophore. elifesciences.orgnih.gov This "clicking" enables sensitive detection and metabolic tracing of the lipid analogs and their metabolites within cells. elifesciences.org The ability to attach various tags makes these molecules powerful tools for studying lipid transport, localization, and interactions. biorxiv.org Click chemistry's versatility and biocompatibility have made it an increasingly important strategy in chemical biology, proteomics, and drug discovery. researchgate.netchemrxiv.org
Synthesis of Amphiphilic Architectures
The dual functionality of this compound makes it an ideal component for constructing novel amphiphilic molecules, which have both hydrophilic (the alcohol head) and hydrophobic (the hydrocarbon tail) regions.
Research has demonstrated the synthesis of novel, symmetrical, single-chain bolaamphiphiles using this compound as the starting material. researchgate.net Bolaamphiphiles are molecules that have hydrophilic groups at both ends of a long hydrophobic chain. In one synthetic route, this compound is reacted with 1-bromo-4-iodobenzene. researchgate.net The resulting intermediate can then undergo further reactions, such as Glaser coupling, to form diacetylene-containing structures. researchgate.net These diacetylene units can be polymerized, leading to the formation of stable nanofibers. researchgate.net The length of the alkyl chain, provided by the pentadecyne backbone, is critical, as it can overcome the packing disruptions caused by the diacetylene groups, enabling the formation of thermostable fibers. researchgate.net
The integration of long-chain alkynols like this compound is a key strategy in the design of new amphiphiles. The long hydrocarbon chain contributes to the self-assembly properties of the amphiphile, driving the formation of structures like micelles, vesicles, or nanofibers in aqueous environments. researchgate.net The terminal alkyne and hydroxyl groups provide reactive sites for a wide range of chemical modifications. This allows for the construction of complex architectures, such as the previously mentioned bolaamphiphiles, or for the attachment of various functional headgroups. researchgate.net This modular approach enables the fine-tuning of the amphiphile's properties for specific applications in materials science and nanotechnology.
Development of Functionalized Molecular Probes
This compound and its derivatives are instrumental in the development of functionalized molecular probes for studying biological systems. biorxiv.org These probes are designed with multiple functionalities to report on the lipid's environment and interactions.
Trifunctional lipid probes have been synthesized based on long-chain fatty acids, incorporating a photo-crosslinking group (like a diazirine), a bioorthogonal tag (an alkyne), and often a caging group. biorxiv.org A derivative of this compound, 1-[4-Methoxyphenyl)methoxy]pentadec-14-yn-3-ol, has been synthesized as part of the development of such probes. biorxiv.org These probes allow for the investigation of lipid metabolism, subcellular distribution, and protein-lipid interactions. biorxiv.org The alkyne handle enables the purification of cross-linked protein partners via click chemistry, helping to identify specific interactions within the cell. biorxiv.org The development of alkyne-functionalized fluorescent molecular probes is a growing field, with applications in fluorescent labeling and microscopic imaging. mdpi.commdpi.com
Conjugation to Biomolecules for Enhanced Chemical Properties
ω-Functionalized Lipid Prodrugs and Strategies for Metabolic Stability Enhancements
This compound serves as a valuable building block in the development of ω-functionalized lipid prodrugs, a strategy designed to improve the pharmacokinetic properties of parent drugs. nih.gov One significant application is in the creation of prodrugs for antiretroviral therapies, such as those involving the nucleotide reverse transcriptase inhibitor (NtRTI) tenofovir (B777) (TFV). nih.gov TFV itself has poor oral bioavailability due to its negatively charged phosphonate (B1237965) group. nih.gov Lipid-based prodrugs are designed to mask this charge, improve membrane permeability, and enhance oral absorption. nih.govgoogle.com
A major challenge with early lipid prodrugs was their rapid metabolism in the liver, primarily through cytochrome P450-mediated ω-oxidation at the terminus of the lipid chain. nih.gov This leads to premature cleavage of the prodrug and can result in organ-specific toxicities. nih.gov To overcome this, strategies have focused on installing metabolically inert motifs at the ω-position of the lipid chain to block or disfavor this metabolic pathway. nih.gov
The terminal alkyne of this compound is an effective ω-functionalization. nih.gov Studies on tenofovir exalidex (TXL), a phospholipid-derived prodrug of TFV, have shown that incorporating a terminal alkyne at the end of the lipid tail significantly enhances metabolic stability. nih.gov While TXL itself is susceptible to ω-oxidation, its analogues featuring a terminal alkyne demonstrate a dramatic improvement in stability in human liver microsome (HLM) assays. nih.gov
| Compound/Analogue | Half-life (t1/2) in HLM | Anti-HIV Activity (IC50) |
| Tenofovir Exalidex (TXL) | ~42 min | Potent |
| TXL Analogue with terminal alkyne | > 120 min | Reduced Activity |
| TXL Analogue with saturated CF3 | > 120 min | Potent |
This table provides a generalized summary based on findings for ω-functionalized lipid prodrugs. Actual values can vary based on the specific molecular construct. nih.gov
Interestingly, while the terminal alkyne modification successfully improves metabolic stability, it can sometimes lead to a decrease in antiviral activity compared to the parent prodrug. nih.gov This highlights a crucial aspect of prodrug design: the balance between metabolic stability and pharmacological efficacy. Other terminal modifications, such as a trifluoromethyl (CF3) group, have also proven effective at increasing metabolic half-life while retaining high potency. nih.gov
Applications in Advanced Chemical and Biological Research
Chemical Biology and Lipidomics Research
The terminal alkyne group of pentadec-14-yn-1-ol is its most significant feature for chemical biology. This group can participate in highly specific and efficient bio-orthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). frontiersin.org This allows researchers to attach a wide variety of reporter tags—such as fluorophores for imaging or biotin (B1667282) for affinity purification—to molecules derived from this alkynol, even within the complex environment of a living cell. frontiersin.orgnih.gov
This compound serves as a key building block for creating photoswitchable and clickable sphingolipid analogs, such as clickable, azobenzene-containing ceramides (B1148491) (caCers) and sphingosines (caSphs). nih.govelifesciences.orgnih.govbiorxiv.org These synthetic lipids incorporate a photoswitchable azobenzene (B91143) moiety into their hydrocarbon chain alongside the clickable alkyne derived from precursors like this compound. elifesciences.orgnih.gov The azobenzene group can be reversibly isomerized between a linear trans state and a bent cis state using specific wavelengths of light (e.g., UV-A and blue light). elifesciences.org
This light-induced change in molecular shape provides a powerful mechanism for optical control over sphingolipid metabolism. nih.govnih.gov Research has shown that the metabolic conversion of these analogs by key enzymes in sphingolipid biosynthesis, such as sphingomyelin (B164518) synthase (SMS) and glucosylceramide synthase (GCS), is dependent on their isomeric state. elifesciences.orgnih.gov For instance, the bent cis-isomers of certain caCers are more readily metabolized by SMS2 than their linear trans-counterparts, which more closely resemble natural ceramides. elifesciences.org This allows for the acute and reversible manipulation of sphingolipid production rates in living cells simply by applying light, offering unprecedented spatiotemporal precision in studying the roles of these lipids. nih.govbiorxiv.org
By enabling the controlled synthesis of sphingolipids, probes derived from this compound allow for the direct modulation of lipid metabolism and the signaling pathways they govern. nih.govbiologists.com Sphingolipids and their intermediates are not just structural components of membranes; they are critical signaling molecules involved in processes like cell death, proliferation, and stress responses. elifesciences.orgnsf.gov
A complementary approach involves "caged" lipids, where a photolabile group masks the lipid's biological activity. nih.govbiologists.compnas.org A flash of light removes the "cage," releasing the active lipid with high temporal and spatial control. biologists.comunige.chnih.govrsc.org These caged probes can be designed to accumulate in specific organelles, such as lysosomes or mitochondria, allowing for the study of lipid metabolism and signaling in a compartmentalized manner. nsf.govunige.chnih.gov The ability to acutely increase the concentration of a specific signaling lipid, like sphingosine (B13886) or diacylglycerol, has been used to trigger and study downstream cellular events, including calcium signaling and the translocation of proteins. pnas.orgnih.gov The terminal alkyne from this compound is crucial for tracking the metabolic fate of the uncaged lipid. biologists.com
Identifying the proteins that lipids interact with is fundamental to understanding their function. This compound is used to synthesize multifunctional lipid probes designed specifically for this purpose. pnas.orgrsc.org These probes are often "trifunctional," equipped with:
A photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with any protein in close proximity. pnas.orgrsc.orgavantiresearch.com
A clickable alkyne handle (from the alkynol precursor) for subsequent bio-orthogonal ligation. pnas.orgavantiresearch.com
A photocleavable "caged" group that allows for the controlled release of the bioactive lipid. pnas.orgnih.govrsc.org
The general workflow involves introducing the probe into living cells, initiating its bioactivity via uncaging, and then using a second light pulse to cross-link it to interacting proteins. pnas.orgnih.gov After cell lysis, the alkyne handle is used to "click" on a reporter tag, such as biotin. pnas.org The biotinylated lipid-protein complexes can then be enriched and the interacting proteins identified by mass spectrometry. nih.govpnas.org Alternatively, clicking on a fluorescent dye allows for the visualization of the lipid's subcellular localization. biologists.compnas.org This powerful strategy has been used to map the protein interactomes of various lipids and to visualize their transport and distribution within cells. pnas.orgpnas.org
| Functional Group | Purpose in Trifunctional Lipid Probes | Example |
| Clickable Alkyne | Allows for bio-orthogonal attachment of reporter tags (e.g., biotin, fluorophores) for purification and visualization. frontiersin.orgpnas.org | Derived from this compound |
| Photoreactive Group | Covalently cross-links the lipid probe to nearby interacting proteins upon UV light activation. pnas.orgavantiresearch.com | Diazirine |
| Photocleavable "Cage" | Masks the lipid's bioactivity until its controlled release by a specific wavelength of light (uncaging). biologists.compnas.org | Coumarin-based caging group |
This table summarizes the components of advanced lipid probes enabled by precursors like this compound.
Photoswitchable lipids derived from precursors like this compound are also potent tools for studying membrane biophysics, particularly the organization and dynamics of lipid domains, often called "lipid rafts". nih.govnih.gov These domains are specialized membrane micro- or nanodomains enriched in certain lipids like cholesterol and sphingolipids, and they play crucial roles in cellular signaling. uca.edu.arbiorxiv.org
The optical control afforded by azobenzene-containing lipids allows researchers to manipulate these domains directly. biorxiv.orguni-muenchen.de The straight trans-isomer of a photoswitchable ceramide, for example, mimics saturated lipids and partitions favorably into highly packed, liquid-ordered (Lₒ) domains. elifesciences.orgbiorxiv.org Upon isomerization to the bent cis-form with UV light, the molecule becomes disruptive to this ordered packing and preferentially moves to the liquid-disordered (Ld) phase. elifesciences.orgbiorxiv.org This reversible, light-driven redistribution of lipids can alter the size, stability, and physical properties of lipid domains, allowing researchers to study the functional consequences of membrane organization. biorxiv.orguni-muenchen.denih.gov
Materials Science and Polymer Chemistry
The dual functionality of this compound—a terminal alkyne and a terminal alcohol—also makes it a candidate monomer for the synthesis of novel polymers. The alkyne group is a versatile handle for various polymerization reactions. mdpi.comresearchgate.net
Long-chain alkynols can be incorporated into polymer backbones through several modern polymerization techniques. mdpi.com The terminal alkyne of this compound can participate in reactions such as:
Sonogashira Polycoupling: A cross-coupling reaction between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper, to form conjugated poly(aryleneethynylene)s. oup.com
Alkyne Cyclotrimerization: The "knitting" of three alkyne units to form a benzene (B151609) ring, leading to highly branched and cross-linked polyarylenes. oup.com
Click Polymerizations: Step-growth polymerizations reacting di-alkynes with di-azides to form poly-triazoles, known for their high efficiency and functional group tolerance. mdpi.com
Multicomponent Polymerizations (MCPs): Reactions involving three or more different monomers to create polymers with complex, repeating units in a single step. researchgate.net
The long C13 alkyl chain separating the hydroxyl and alkyne groups in this compound would impart significant flexibility and hydrophobicity to the resulting polymer, while the hydroxyl group offers a site for further post-polymerization modification or for influencing the polymer's solubility and hydrogen-bonding characteristics. Such polymers could find applications as functional materials, with properties tunable through the choice of polymerization method and co-monomers. mdpi.com
| Polymerization Method | Description | Role of this compound |
| Sonogashira Polycoupling | Pd/Cu-catalyzed reaction of alkynes and aryl halides. oup.com | Provides the terminal alkyne monomer unit. |
| Alkyne Cyclotrimerization | Catalyst-driven formation of aromatic rings from three alkyne units. oup.com | Acts as a mono-alkyne or can be modified to a multi-alkyne monomer. |
| Click Polymerization | Copper-catalyzed reaction between alkynes and azides to form triazole linkages. mdpi.com | Provides the alkyne functionality for the step-growth reaction. |
| Multicomponent Polymerization | One-pot reaction of three or more monomers to build complex polymers. researchgate.net | Can serve as the alkyne-containing component. |
This table outlines potential polymerization techniques where this compound could be utilized as a monomer.
Development of Self-Assembled Systems and Supramolecular Structures
This compound serves as a crucial precursor in the synthesis of specialized amphiphilic and photoresponsive molecules that are designed to self-assemble into highly ordered supramolecular structures. Its long hydrocarbon chain combined with a terminal alkyne group makes it a versatile building block for creating complex molecules with tailored aggregation properties.
Researchers have utilized this compound as a starting material for synthesizing novel, symmetrical, single-chain bolaamphiphiles that feature diacetylene groups within their alkyl chains. researchgate.net Bolaamphiphiles are molecules with hydrophilic head groups at both ends of a hydrophobic chain, enabling them to form unique self-assembled structures in aqueous environments. When modified with diacetylene groups derived from precursors like this compound, these bolaamphiphiles spontaneously organize into structures such as nanofibers and micellar-like aggregates. researchgate.net The self-assembly behavior is temperature-dependent; for instance, certain diacetylene-modified bolalipids form fibers at low temperatures which can transition into micellar aggregates upon heating. researchgate.net
In another significant application, this compound is employed in the synthesis of photoswitchable ceramides, known as caCers. researchgate.netnih.gov Ceramides are fundamental components of eukaryotic cell membranes. nih.gov By N-acylating a photoswitchable sphingoid base with a fatty acid containing a terminal alkyne, derived from this compound, scientists have created caCers that can be controlled by light. nih.gov These synthetic ceramides, when incorporated into lipid bilayers, exhibit light-induced self-assembly. researchgate.netnih.gov Exposure to blue light causes the trans-isomer of the embedded azobenzene group to stack, driving the formation of tightly packed clusters, while UV-A light promotes the bent cis-isomer, leading to the dispersion of the molecules within the membrane. researchgate.netnih.gov
The following table summarizes the self-assembled systems developed using this compound as a precursor.
| Precursor Molecule | Resulting Self-Assembling Molecule | Type of Self-Assembled Structure | Stimulus for Assembly/Disassembly |
| This compound | Diacetylene-Modified Bolaamphiphiles | Nanofibers, Micelles | Temperature |
| This compound | Photoswitchable Ceramides (caCers) | Molecular Clusters in Lipid Membranes | Light (Blue and UV-A) |
Integration into Advanced Materials for Specific Functionalities
The supramolecular structures formed from this compound derivatives are not merely structural curiosities; they are foundational components for advanced materials with specific, programmable functionalities. The strategic inclusion of the terminal alkyne and the potential for diacetylene formation allows for subsequent chemical modifications, such as polymerization, which transforms self-assembled architectures into robust, functional materials. researchgate.net
A key advancement is the polymerization of self-assembled diacetylene-containing bolaamphiphiles. The diacetylene groups, introduced via precursors like this compound, can undergo polymerization when exposed to UV light, which cross-links the molecules within the self-assembled structure. researchgate.net This process significantly enhances the stability of the assemblies, for example, preventing the thermal disassembly of nanofibers into micelles at higher temperatures. researchgate.net The resulting polymerized structures are often colored, a characteristic that makes these materials attractive for the development of chromic and emissive biosensors. researchgate.net
Similarly, the photoswitchable ceramides (caCers) synthesized using this compound represent an integration into an advanced, functional biological material. researchgate.netnih.gov By incorporating these molecules into supported lipid bilayers, researchers can optically control the formation of ordered lipid domains. researchgate.netnih.gov This ability to reversibly manipulate membrane organization with light provides a powerful tool for studying cell signaling pathways and the function of membrane components, effectively turning a lipid membrane into a light-responsive material. researchgate.netnih.gov The terminal alkyne also provides a "click" handle for attaching fluorophore reporters, further enhancing their utility in advanced research applications. nih.gov
The integration of these functionalities enables the development of materials for a range of applications, from stable nanostructures to dynamic, responsive systems for biological investigation.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Pentadec-14-yn-1-ol by providing information on the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity, and integration of the signals are used to identify the different types of protons in the molecule. For this compound, the spectrum exhibits characteristic signals that confirm its structure. The terminal alkyne proton (≡C-H) typically appears as a triplet around δ 1.94 ppm. The two protons on the carbon adjacent to the alkyne (propargyl position) are observed as a triplet of doublets around δ 2.18 ppm. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂-OH) resonate as a triplet at approximately δ 3.64 ppm. The extensive polymethylene chain (-(CH₂)₁₁-) produces a large, complex multiplet in the δ 1.25-1.60 ppm range. The hydroxyl proton (-OH) typically appears as a broad singlet, whose chemical shift can vary.
Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Data is based on typical values for long-chain terminal alkynols in CDCl₃.
| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ) in ppm |
|---|---|---|
| H -C≡C- | Triplet (t) | 1.94 |
| -CH₂ -C≡CH | Triplet of Doublets (td) | 2.18 |
| -(CH₂ )₁₁- | Multiplet (m) | 1.25 - 1.60 |
| -CH₂ -OH | Triplet (t) | 3.64 |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Applications
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The terminal alkyne carbons of this compound are particularly diagnostic, with the terminal carbon (≡C-H) appearing at approximately δ 68.2 ppm and the internal alkyne carbon (-C≡) at around δ 84.7 ppm. careerendeavour.com The carbon atom bonded to the hydroxyl group (-CH₂-OH) is found downfield at about δ 63.1 ppm. The numerous methylene carbons of the long alkyl chain produce a cluster of signals in the δ 25.7–32.8 ppm region. careerendeavour.com
Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Data is based on typical values for long-chain terminal alkynols in CDCl₃.
| Carbon Assignment | Approximate Chemical Shift (δ) in ppm |
|---|---|
| H-C ≡C- | 68.2 |
| -C ≡CH | 84.7 |
| -C H₂-OH | 63.1 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. xula.edu The spectrum is distinguished by a sharp, moderately intense absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond (≡C-H). pressbooks.publibretexts.orgutdallas.edu Overlapping this region is a strong, broad absorption band between 3200 and 3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol, broadened due to intermolecular hydrogen bonding. pressbooks.pubutdallas.eduwpmucdn.com
The C≡C triple bond stretch appears as a weak but sharp band in the 2100–2250 cm⁻¹ region. pressbooks.publibretexts.orgutdallas.edu Strong absorptions corresponding to the sp³ C-H stretching of the long methylene chain are observed between 2850 and 2950 cm⁻¹. pressbooks.pub Finally, the C-O stretching vibration of the primary alcohol gives rise to a strong peak in the 1050-1150 cm⁻¹ range.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium |
| Alcohol | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Alkyl Chain | sp³ C-H Stretch | 2850 - 2950 | Strong |
| Alkyne | C≡C Stretch | 2100 - 2250 | Sharp, Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., FAB+)
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the compound. For this compound (C₁₅H₂₈O), the calculated molecular weight is approximately 224.38 g/mol . Using soft ionization techniques like Fast Atom Bombardment (FAB+), the protonated molecular ion [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 225.
Under electron ionization (EI) or other harder ionization methods, the molecule undergoes predictable fragmentation. Common fragmentation pathways for long-chain alcohols include the loss of a water molecule, resulting in a peak at M-18 (m/z 206). wikipedia.org Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also common for alcohols. wikipedia.orgjove.com The long alkyl chain will typically fragment through a series of successive losses of methylene (-CH₂-) units, leading to clusters of peaks separated by 14 Da. jove.comslideshare.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for monitoring reaction progress during the synthesis of this compound and for assessing the purity of the final product.
Thin Layer Chromatography (TLC) in Reaction Monitoring and Product Assessment
Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of chemical reactions, such as the alkyne "zipper" reaction often used to isomerize an internal alkyne to the terminal position to form this compound. harvard.edupitt.edu By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting material, the disappearance of the starting material spot and the appearance of a new product spot can be observed over time. msu.eduresearchgate.net
The retention factor (Rƒ) value of this compound depends on the solvent system (mobile phase) used. Due to the polar hydroxyl group, the compound will have moderate polarity. A common mobile phase for compounds of this type is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). rsc.org The Rƒ value is a key indicator of the compound's polarity and helps in developing conditions for larger-scale purification by column chromatography. Visualization can be achieved using UV light if the compound is UV-active, or more commonly for this compound, by staining with an appropriate agent such as potassium permanganate (B83412) or phosphomolybdic acid followed by heating. researchgate.netrsc.org
Table 4: Application of TLC in the Analysis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Typically a mixture of Hexane and Ethyl Acetate (e.g., ratios from 9:1 to 7:3) |
| Application | Monitoring reaction completion, assessing product purity, determining Rƒ for column chromatography. |
| Visualization | Potassium permanganate stain, phosphomolybdic acid stain, followed by heating. |
Flash Column Chromatography for Product Purification
Flash column chromatography is a fundamental purification technique employed in the synthesis of this compound and its analogues. This method allows for the efficient separation of the desired product from unreacted starting materials and byproducts.
The purification of a related compound, pentadec-7-yn-1-ol, was achieved using flash column chromatography with a solvent system of 15% ethyl acetate in pentane. researchgate.netresearchgate.net In another instance, the purification of pentadec-14-en-1-ol (B3108018) involved flash column chromatography on silica gel with a gradient elution, starting from 100% dichloromethane (B109758) and gradually increasing to 2% methanol (B129727) in dichloromethane. ub.edu
The choice of solvent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation. mit.edu For compounds that may be sensitive to the acidic nature of silica gel, the solid phase can be deactivated, for instance, by using a solvent system containing 1-3% triethylamine. rochester.edu Application of the crude sample onto the column can be done neat if it is a non-viscous oil, dissolved in a minimal amount of solvent, or adsorbed onto a small amount of silica gel for solid loading. mit.edurochester.edu
Table 1: Exemplary Flash Column Chromatography Conditions for Related Compounds
| Compound | Stationary Phase | Eluent System | Reference |
| Pentadec-7-yn-1-ol | Silica Gel | 15% EtOAc in pentane | researchgate.netresearchgate.net |
| Pentadec-14-en-1-ol | Silica Gel | Gradient: 0% to 2% MeOH in CH2Cl2 | ub.edu |
Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC)
Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques for the separation and characterization of volatile and non-volatile compounds, respectively.
Gas-Liquid Chromatography (GLC): GLC is a type of gas chromatography where the stationary phase is a liquid coated on an inert solid support. libretexts.org The separation is based on the partitioning of the analyte between the gaseous mobile phase and the liquid stationary phase. chromatographyonline.com It is particularly useful for the analysis of volatile compounds. libretexts.org While specific GLC applications for this compound are not detailed in the provided context, the technique is suitable for characterizing fatty acid methyl esters, which can be derivatives of such long-chain alcohols. iu.edu The retention time of a compound in GLC is dependent on its affinity for the stationary phase versus the mobile phase; a lower retention time indicates a greater attraction to the mobile phase. youtube.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, quantification, and identification of compounds in a mixture. shimadzu.com It utilizes a liquid mobile phase and a stationary phase, which is typically a packed column. shimadzu.com For lipophilic compounds like derivatives of this compound, reversed-phase HPLC (RP-HPLC) is often employed. In a study on polyacetylenes and polyenes, a monolithic reversed-phase silica column (Chromolith Performance RP-18e) was used with a gradient mobile phase of water and acetonitrile. researchgate.net This allowed for faster separation compared to conventional columns. researchgate.net HPLC systems can be coupled with various detectors, including photodiode array (PDA) detectors, for comprehensive analysis. researchgate.net
Table 2: HPLC and UHPLC System Components
| Component | Function | Reference |
| Pump | Delivers the mobile phase at a stable flow rate. | shimadzu.com |
| Injector | Introduces the sample into the mobile phase stream. | shimadzu.com |
| Column | Contains the stationary phase for compound separation. | shimadzu.com |
| Detector | Detects the separated compounds as they elute from the column. | shimadzu.com |
| Data Processor | Processes the detector signal to generate a chromatogram. | shimadzu.com |
| Column Oven | Maintains a constant temperature for reproducible separation. | shimadzu.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Studies on Photoswitchable Derivatives
UV-Vis spectroscopy is an essential tool for characterizing the photoswitching behavior of derivatives of this compound that incorporate photochromic moieties like azobenzene (B91143). These photoswitchable molecules can be isomerized between their trans and cis forms using light of specific wavelengths.
For instance, clickable and photoswitchable ceramides (B1148491) (caCers), which can be synthesized from alkyne-functionalized fatty acids, exhibit distinct UV-Vis absorption spectra for their different isomers. researchgate.netelifesciences.org The thermally stable trans-isomer can be converted to the cis-isomer upon irradiation with UV-A light (e.g., 350-390 nm). elifesciences.orgnih.gov The reverse isomerization back to the trans form can be achieved with blue light (e.g., 470 nm). elifesciences.orgnih.gov
One red-shifted variant, caCer-3, which was synthesized by N-acylating a photoswitchable sphingoid base with a terminal alkyne-functionalized C15 fatty acid, showed a maximum absorbance (λmax) at 365 nm for its trans form. researchgate.netelifesciences.orgnih.gov The photoswitching process can be monitored by measuring the change in absorbance at this wavelength. researchgate.net
Table 3: UV-Vis Spectroscopy Data for a Photoswitchable Ceramide Derivative
| Derivative | Isomer | Wavelength for Isomerization | Absorbance λmax | Reference |
| caCer-3 | trans to cis | UV-A (350-390 nm) | 365 nm (trans) | researchgate.netelifesciences.orgnih.gov |
| caCer-3 | cis to trans | Blue light (470 nm) | - | researchgate.netelifesciences.orgnih.gov |
Atomic Force Microscopy (AFM) for Surface and Membrane Characterization of Derivatives
Atomic force microscopy (AFM) is a high-resolution surface imaging technique that can be used to study the morphology and mechanical properties of surfaces at the nanoscale. nih.govmdpi.com In the context of this compound derivatives, particularly photoswitchable lipids, AFM is invaluable for characterizing their effects on model lipid bilayers.
AFM operates by scanning a sharp tip at the end of a cantilever over a sample surface. nih.govnpl.co.uk The interactions between the tip and the surface cause the cantilever to deflect, which is then used to create a topographical image of the surface. nih.gov This technique has been used to visualize the impact of the light-induced isomerization of azobenzene-containing ceramides within supported lipid bilayers. For example, the isomerization of a photoswitchable ceramide from its trans to its cis form can induce changes in the lateral packing of lipids, leading to alterations in the structure of lipid domains, which can be directly observed with AFM. researchgate.net
AFM can be performed in different modes, such as contact mode, non-contact mode, and tapping mode, to obtain various types of surface information. mdpi.com For biological samples like lipid membranes, tapping mode is often preferred as it minimizes lateral forces that could damage the sample.
Table 4: Atomic Force Microscopy (AFM) Working Modes
| Mode | Tip-Sample Interaction | Primary Information Obtained | Reference |
| Contact Mode | The tip is in continuous physical contact with the surface. | High-resolution topography. | mdpi.com |
| Non-Contact Mode | The cantilever oscillates above the surface, and changes in oscillation are detected. | Topography with minimal sample damage. | mdpi.com |
| Tapping Mode | The cantilever oscillates and intermittently "taps" the surface. | Topography of soft and fragile samples. | mdpi.com |
Computational Chemistry and Theoretical Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be instrumental in understanding the electronic properties of Pentadec-14-yn-1-ol. Such studies could determine key parameters that govern its reactivity.
Potential Areas of Investigation:
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution would identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: Mapping the electron density distribution and molecular electrostatic potential (MEP) would reveal the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting non-covalent interactions, such as hydrogen bonding, and the molecule's interaction with other chemical species.
Reactivity Descriptors: Global and local reactivity descriptors, including electronegativity, chemical hardness, softness, and Fukui functions, could be calculated to provide a quantitative measure of its reactivity and selectivity.
Currently, specific data tables detailing these quantum chemical properties for this compound are absent from the scientific literature.
Molecular Modeling and Conformational Analysis of this compound and its Derivatives
The long, flexible alkyl chain of this compound suggests that it can adopt a multitude of conformations. Molecular modeling techniques are essential for exploring the potential energy surface and identifying the most stable conformers.
Methodologies for Conformational Analysis:
Systematic and Stochastic Searches: A comprehensive conformational search could be performed using molecular mechanics force fields to identify low-energy structures.
Quantum Mechanical Refinement: The geometries of the most promising conformers identified through molecular mechanics could be further optimized at a higher level of theory (e.g., DFT) to obtain more accurate energetic and structural information.
Analysis of Intermolecular Interactions: For derivatives of this compound, molecular modeling could be used to study how different functional groups influence the preferred conformation and potential for intermolecular interactions.
Detailed studies providing the relative energies and populations of different conformers of this compound have not been published.
Structure-Activity/Property Relationship (SAR/SPR) Modeling for Analog Design
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are powerful tools for designing new molecules with desired biological activities or chemical properties. nih.govnih.gov These models correlate variations in the chemical structure of a series of compounds with changes in their observed activity or property.
For a series of analogs based on the this compound scaffold, a quantitative structure-activity relationship (QSAR) study could be undertaken. researchgate.netmdpi.com This would involve:
Data Set Generation: Synthesizing and testing a library of this compound derivatives.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) for each analog.
Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the observed activity.
Such models can be highly predictive and guide the rational design of new, more potent, or specialized analogs. researchgate.net However, no SAR or SPR studies specifically involving this compound have been reported.
In Silico Approaches for Reaction Mechanism Prediction
Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway from reactants to products.
Typical Computational Workflow:
Reactant and Product Optimization: The 3D structures of reactants and products are computationally optimized.
Transition State Searching: Various algorithms are used to locate the transition state structure connecting the reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.
Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation energy barrier for the reaction.
These in silico studies can provide mechanistic insights that are difficult to obtain through experimental means alone. To date, no such computational studies on the reaction mechanisms of this compound are available.
Computational Design and Prediction of Novel this compound Derivatives
The principles of de novo computational design can be applied to create novel derivatives of this compound with tailored properties. nih.govresearchgate.net This process involves using algorithms to design molecules that fit a specific set of predefined criteria, such as binding to a particular biological target or possessing certain physicochemical properties.
Design Strategies could include:
Scaffold Hopping: Replacing the pentadecynyl backbone with other chemical moieties while maintaining the key functional groups.
Fragment-Based Design: Computationally "growing" a molecule from a starting fragment or linking fragments together within a target binding site.
Multi-Objective Optimization: Using computational algorithms to simultaneously optimize multiple properties, such as potency and low toxicity.
The computational design of novel derivatives based on the this compound structure is a promising area for future research but remains an uninvestigated field.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Pentadec-14-yn-1-ol with high purity, and how can reaction efficiency be optimized?
- Methodology : Use alkyne-functionalized precursors in a controlled coupling reaction, such as Sonogashira or Cadiot-Chodkiewicz coupling, to introduce the terminal alkyne group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Adjust catalysts (e.g., Pd/Cu for Sonogashira) and solvent systems (e.g., THF or DMF) to enhance yield. Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Techniques :
- 1H NMR : Look for the terminal alkyne proton (δ ~1.9–2.1 ppm) and hydroxyl proton (δ ~1.5 ppm, broad).
- 13C NMR : Identify the alkyne carbons (δ ~70–85 ppm) and hydroxyl-bearing carbon (δ ~60–65 ppm).
- IR Spectroscopy : Confirm the -OH stretch (~3200–3600 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 1.9–2.1 ppm (alkyne proton) | |
| 13C NMR | δ 70–85 ppm (alkyne carbons) | |
| IR | ~2100–2260 cm⁻¹ (C≡C stretch) |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Avoid proximity to ignition sources .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of this compound’s alkyne group in click chemistry applications?
- Experimental Design :
- Step 1 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives.
- Step 2 : Compare reaction kinetics under varying conditions (temperature, solvent polarity, catalyst loading).
- Step 3 : Analyze products via HPLC-MS to quantify regioselectivity and yield .
- Data Analysis : Use Arrhenius plots to determine activation energy and identify rate-limiting steps.
Q. How should researchers address contradictions in reported solubility data for this compound across different solvents?
- Troubleshooting :
- Source Identification : Check for impurities (e.g., oxidation byproducts) via GC-MS.
- Solvent Purity : Use HPLC-grade solvents to avoid interference.
- Temperature Control : Standardize solubility tests at 25°C ± 0.5°C .
- Validation : Replicate experiments in triplicate and cross-reference with literature using databases like SciFinder .
Q. What strategies can be employed to study this compound’s potential as a building block in PROTAC linker design?
- Linker Optimization :
- Conjugate the alkyne to E3 ligase ligands (e.g., thalidomide analogs) via PEG spacers.
- Evaluate proteasome-mediated degradation efficiency in cell lines (e.g., HEK293) using Western blotting .
- Challenges : Address hydrophobicity by introducing polar groups (e.g., tetraethylene glycol) to improve pharmacokinetics .
Q. How can computational modeling enhance the understanding of this compound’s conformational stability?
- Methods :
- Perform density functional theory (DFT) calculations to model electron density around the alkyne and hydroxyl groups.
- Compare with experimental NMR data to validate torsional angles and intramolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
